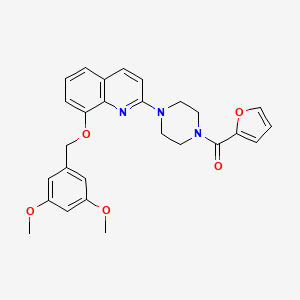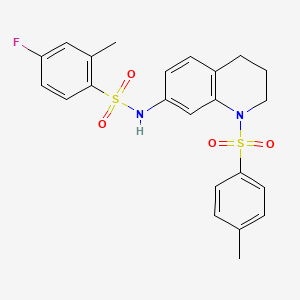
4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about is a complex organic molecule. It contains several functional groups, including a fluorobenzene ring, a sulfonamide group, and a tetrahydroquinoline group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like NMR spectroscopy . The presence of different functional groups would result in characteristic peaks in the NMR spectrum .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their molecular structure. For example, the presence of a fluorine atom could increase the compound’s stability and affect its reactivity .
Wissenschaftliche Forschungsanwendungen
Cancer Research
Indole derivatives, such as our compound of interest, have been extensively studied for their potential in treating cancer. They can interact with various biological pathways and have shown promise in inhibiting the growth of cancer cells . The presence of the indole moiety in this compound suggests it may be useful in synthesizing new anticancer agents.
Microbial Infection Treatment
The structural similarity of this compound to other indole derivatives indicates potential antimicrobial properties. Indole derivatives are known to possess activity against a broad spectrum of microorganisms, making them candidates for developing new antibiotics .
Neurodegenerative Disease Management
Compounds with an indole core are often explored for their neuroprotective effects. They may offer therapeutic benefits in the management of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by modulating neurotransmitter systems .
Anti-inflammatory Agents
The sulfonamide group in the compound is commonly found in anti-inflammatory drugs. Research into indole derivatives has revealed their capacity to act as anti-inflammatory agents, which could be harnessed in the development of treatments for chronic inflammatory conditions .
Antiviral Therapeutics
Indole derivatives have shown antiviral activities, particularly against RNA and DNA viruses. This compound could be part of a library of molecules tested for efficacy against emerging viral infections .
Antidiabetic Drug Development
The indole scaffold is present in several antidiabetic drugs. The compound’s structure may be useful in synthesizing novel agents that can modulate insulin release or glucose metabolism .
Antimalarial Agents
Indole derivatives have been investigated for their antimalarial properties. This compound could contribute to the synthesis of new treatments that are effective against drug-resistant strains of malaria .
Enzyme Inhibition for Drug Discovery
The tosyl group in the compound is known for its ability to act as an enzyme inhibitor. This property can be exploited in drug discovery, particularly for designing drugs that target specific enzymes involved in disease processes .
Each of these applications leverages the unique chemical structure of the compound, which includes the indole ring system known for its pharmacological importance, the sulfonamide group associated with therapeutic properties, and the tosyl group which can be used in enzyme inhibition. The compound’s potential in these areas makes it a valuable subject for further research and development in the pharmaceutical industry. The research into indole derivatives and their biological activities provides a strong foundation for exploring these applications .
Wirkmechanismus
Target of Action
Similar compounds have been reported to targetsuccinate dehydrogenase , a key enzyme in the citric acid cycle and the electron transport chain.
Biochemical Pathways
The compound, by potentially inhibiting succinate dehydrogenase, could affect the citric acid cycle and the electron transport chain . These are crucial pathways for energy production in cells. Inhibition of these pathways could lead to a decrease in ATP production, affecting the energy balance within the cell .
Result of Action
The result of the compound’s action would depend on its exact mode of action and the biochemical pathways it affects. If it indeed inhibits succinate dehydrogenase, it could lead to a decrease in ATP production, affecting cellular functions and potentially leading to cell death .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-16-5-10-21(11-6-16)32(29,30)26-13-3-4-18-7-9-20(15-22(18)26)25-31(27,28)23-12-8-19(24)14-17(23)2/h5-12,14-15,25H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUIUYOKBUJYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


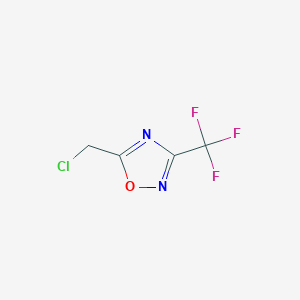
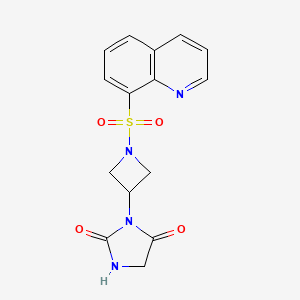
![Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B3001626.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3001628.png)
![[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid](/img/structure/B3001630.png)
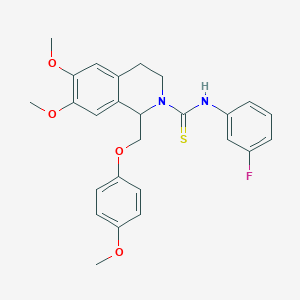
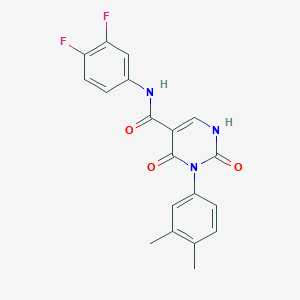
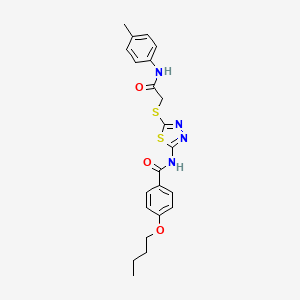
![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)

![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
